Trilobatin 2''-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

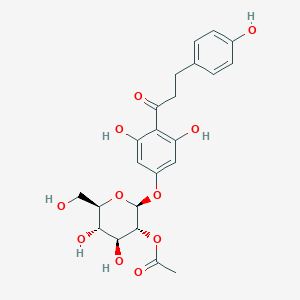

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAJYJXGQAYRU-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sweet Secret of Fagaceae: A Technical Guide to the Natural Sources and Isolation of Trilobatin 2''-acetate

For Immediate Release

A comprehensive technical guide detailing the natural origins and isolation methodologies for trilobatin 2''-acetate, a promising dihydrochalcone, is now available for researchers, scientists, and professionals in drug development. This document consolidates current scientific knowledge to facilitate further investigation into the therapeutic potential of this natural compound.

This compound, a derivative of the natural sweetener trilobatin, has been identified primarily within the leaves of select species of the Fagaceae family, commonly known as the beech family. This guide provides an in-depth overview of the plant sources, alongside detailed experimental protocols for its extraction and purification, quantitative data, and visual workflows to support laboratory applications.

Natural Provenance of this compound

This compound has been successfully isolated from the leaves of Lithocarpus pachyphyllus, a plant species belonging to the Fagaceae family.[1][2][3] While research into the broader distribution of this specific compound is ongoing, its co-occurrence with related, more abundant dihydrochalcones like trilobatin and phloridzin in other Lithocarpus species, such as Lithocarpus polystachyus and Lithocarpus litseifolius, suggests a shared biosynthetic pathway and points to these as potential, yet unconfirmed, sources.[4][5][6]

The concentration of this compound in its primary source has not been extensively quantified. However, data on the closely related compound, trilobatin, in Lithocarpus polystachyus reveals a significant presence, with concentrations reaching up to 27.82% of the dry weight in tender leaves, indicating that Lithocarpus species are rich sources of dihydrochalcones.[7]

Table 1: Natural Sources of this compound and Related Dihydrochalcones

| Compound | Plant Species | Family | Plant Part | Reported Concentration/Yield |

| This compound | Lithocarpus pachyphyllus | Fagaceae | Leaves | Not Quantified |

| Trilobatin | Lithocarpus polystachyus | Fagaceae | Tender Leaves | Up to 27.82% (dry weight) |

| Trilobatin | Lithocarpus polystachyus | Fagaceae | Leaves | 48.4 mg from 130 mg crude extract |

| Trilobatin | Lithocarpus litseifolius | Fagaceae | Leaves | 142.51 - 162.93 mg/g |

| Phloridzin | Lithocarpus polystachyus | Fagaceae | Leaves | 6.4 mg from 130 mg crude extract |

| Phloridzin | Lithocarpus litseifolius | Fagaceae | Leaves | 30.21 - 32.76 mg/g |

Isolation and Purification: A Detailed Methodological Approach

The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a composite methodology based on successful isolation of this compound and related dihydrochalcones from Lithocarpus species.[1][8][9][10][11]

Table 2: Detailed Experimental Protocol for the Isolation of this compound

| Step | Procedure | Parameters and Reagents |

| 1. Plant Material Preparation | Freshly collected leaves of Lithocarpus pachyphyllus are dried and ground into a fine powder. | Drying: Air-dried or in an oven at low temperature (e.g., 40-50°C). Grinding: Mechanical blender or mill. |

| 2. Extraction | The powdered leaf material is subjected to solvent extraction to isolate the target compounds. | Solvent: 70% Ethanol in water. Method: Ultrasonic-assisted extraction. Ratio: 1:20 (solid to solvent, w/v). Duration: 20-30 minutes at room temperature. Repetitions: 2-3 cycles to maximize yield. |

| 3. Preliminary Purification | The crude extract is filtered and concentrated. The resulting aqueous solution is then subjected to macroporous resin column chromatography. | Filtration: Buchner funnel with filter paper. Concentration: Rotary evaporator under reduced pressure. Resin: ADS-7 macroporous resin. Elution: Stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 95%). Dihydrochalcone-rich fractions are typically eluted with 50-70% ethanol. |

| 4. Chromatographic Separation | The enriched fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC). | Prep-HPLC: Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at 280 nm. HSCCC: Solvent System: n-hexane/ethyl acetate/ethanol/water (1:4:3:4, v/v). |

| 5. Final Purification & Characterization | Fractions containing this compound are collected, pooled, and concentrated. The purity and structure are confirmed by analytical techniques. | Techniques: Analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC). |

Visualizing the Path to Purity

To further elucidate the isolation process, the following workflow diagram outlines the key stages from plant material to the purified compound.

Concluding Remarks

This technical guide provides a foundational resource for the scientific community to advance the study of this compound. The detailed methodologies and consolidated data aim to streamline future research efforts, fostering a deeper understanding of its chemical properties and potential pharmacological applications. The exploration of this and other dihydrochalcones from the rich biodiversity of the Fagaceae family holds considerable promise for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation, quantification and antioxidant activity of dihydrochalcones from Sweet Tea (Lithocarpus polystachyus Rehd.) [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrochalcones from the leaves of Lithocarpus litseifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Trilobatin from Lithocarpus polystachyus Rehd on Gut Microbiota of Obese Rats Induced by a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Two Parts of Lithocarpus polystachyus Rehd. from Different Chinese Areas by Multicomponent Content Determination and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. researchgate.net [researchgate.net]

- 11. CN111793102B - Method for separating trilobatin and phlorizin from wild sweet tea of zhijiang - Google Patents [patents.google.com]

The Enigmatic Final Step: A Technical Guide to the Biosynthesis of Trilobatin 2''-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the known biosynthesis pathway of the natural sweetener trilobatin and addresses the current knowledge gap regarding the final acetylation step to produce the potent sweetener, trilobatin 2''-acetate. While the core pathway to trilobatin is increasingly understood, the enzymatic conversion to its acetylated form remains an area of active investigation. This document provides a comprehensive overview of the established steps, detailed experimental protocols, and a proposed workflow for the identification and characterization of the elusive acetyltransferase responsible for the biosynthesis of this compound in plants.

The Known Pathway: From Phenylalanine to Trilobatin

The biosynthesis of trilobatin, a dihydrochalcone glucoside, originates from the general phenylpropanoid pathway. The key steps leading to the formation of its precursor, phloretin, and its subsequent glycosylation to trilobatin have been elucidated, primarily through studies in Malus (apple) species.

The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . A series of enzymatic reactions involving cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis.

The dedicated dihydrochalcone pathway commences with the action of chalcone synthase (CHS) , which catalyzes the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) converts naringenin chalcone to naringenin. A key branching point is the reduction of the α,β-unsaturated double bond of the central three-carbon chain. This reduction is catalyzed by a double bond reductase (DBR) , leading to the formation of phloretin, the immediate precursor of trilobatin.[1]

The final characterized step in trilobatin biosynthesis is the regioselective glycosylation of phloretin at the 4'-hydroxyl group. This reaction is catalyzed by phloretin 4'-O-glucosyltransferase (PGT2) , utilizing UDP-glucose as the sugar donor.[1][2] The reconstitution of this pathway in Nicotiana benthamiana through the transient expression of DBR, CHS, and PGT2 has confirmed the roles of these enzymes in trilobatin production.[1]

The Uncharted Territory: Acetylation of Trilobatin

This compound, a sweeter derivative of trilobatin, has been isolated from the leaves of Lithocarpus pachyphyllus and Lithocarpus litseifolius.[3] However, the specific enzyme responsible for the acetylation of trilobatin at the 2''-position of the glucose moiety has not yet been identified. This final decorative step is crucial for enhancing the sweetness profile of the molecule.

Based on known flavonoid modification pathways, it is hypothesized that a specific acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases, catalyzes this reaction. These enzymes are known to be involved in the acylation of a wide range of plant secondary metabolites, including flavonoids.

Quantitative Data Summary

Currently, quantitative data for the biosynthesis of this compound is not available due to the uncharacterized nature of the final enzymatic step. However, studies on the biosynthesis of trilobatin and other dihydrochalcones in Lithocarpus litseifolius have provided valuable quantitative insights into the accumulation of precursors.

| Metabolite | Plant Species | Tissue | Developmental Stage with Peak Accumulation | Reference |

| Phloretin | Lithocarpus litseifolius | Leaves | S3 | [1][4] |

| Phlorizin | Lithocarpus litseifolius | Leaves | S3 | [1][4] |

| Trilobatin | Lithocarpus litseifolius | Leaves | S3 | [1][4] |

| Sieboldin | Lithocarpus litseifolius | Leaves | Maintained high levels from S3 to S5 | [1][4] |

Table 1: Accumulation Patterns of Dihydrochalcones in Lithocarpus litseifolius

Experimental Protocols

Heterologous Expression and Purification of Phloretin 4'-O-glucosyltransferase (PGT2)

This protocol describes the expression and purification of PGT2, the enzyme responsible for trilobatin synthesis from phloretin, which can be adapted for the characterization of candidate acetyltransferases.

Vector Construction:

-

Amplify the full-length coding sequence of the candidate acetyltransferase gene from Lithocarpus cDNA using gene-specific primers with appropriate restriction sites.

-

Clone the amplified fragment into a suitable expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., GST or His-tag) for purification.

-

Verify the construct by sequencing.

Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purify the supernatant containing the soluble protein using an appropriate affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins) according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay for Trilobatin 2''-O-acetyltransferase Activity

This hypothetical assay is designed to test the activity of candidate acetyltransferases.

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Trilobatin (substrate)

-

1 mM Acetyl-CoA (acyl donor)

-

1-5 µg of purified candidate acetyltransferase enzyme

-

Total volume: 50 µL

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation at 95°C for 5 minutes.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound.

Analytical Method:

-

HPLC: Use a C18 reverse-phase column with a gradient of water (containing 0.1% formic acid) and acetonitrile. Monitor the elution profile at a wavelength of 280 nm. Compare the retention time of the product with a synthesized standard of this compound.

-

LC-MS: Couple the HPLC system to a mass spectrometer to confirm the identity of the product by its mass-to-charge ratio.

Mandatory Visualizations

Biosynthesis Pathway of Trilobatin

Caption: Biosynthesis pathway of trilobatin from L-phenylalanine.

Proposed Experimental Workflow for Identification of Trilobatin 2''-O-acetyltransferase

Caption: Experimental workflow for identifying the trilobatin 2''-O-acetyltransferase.

Future Directions and Conclusion

The identification and characterization of the acetyltransferase responsible for the final step in this compound biosynthesis is a critical next step for the biotechnological production of this high-intensity natural sweetener. The integrated analysis of transcriptomic and metabolomic data from Lithocarpus species provides a powerful tool for identifying candidate genes. The proposed experimental workflow, involving heterologous expression and in vitro enzyme assays, offers a clear path to functionally validate these candidates.

Successful identification of this enzyme will not only complete our understanding of the biosynthesis of this valuable compound but also open up avenues for its metabolic engineering in microbial or plant-based systems. This would enable sustainable and scalable production, meeting the growing demand for natural, low-calorie sweeteners in the food and pharmaceutical industries. Further research should also focus on the regulatory networks controlling the expression of the entire pathway to optimize yields.

References

- 1. Integrated metabolomic and transcriptomic analysis reveals the biosynthesis mechanism of dihydrochalcones in sweet tea (Lithocarpus litseifolius) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Integrated metabolomic and transcriptomic analysis reveals the biosynthesis mechanism of dihydrochalcones in sweet tea (Lithocarpus litseifolius) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Trilobatin 2''-acetate: A Technical Guide for Scientific Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Trilobatin 2''-acetate, a dihydrochalcone glucoside of interest to researchers in drug discovery and natural product chemistry. This document collates available data on its molecular characteristics, spectroscopic profile, and relevant experimental procedures, presented in a format tailored for scientists and drug development professionals.

Core Physical and Chemical Properties

This compound is a natural compound isolated from plants such as Lithocarpus pachyphyllus.[1][2] It is recognized as a solid, appearing as a colorless or light-yellow crystalline substance.[3] While soluble in organic solvents like ethanol and ether, it is insoluble in water.[3] For optimal stability, storage at temperatures between 2-8°C or at -20°C is recommended.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₁₁ | [1][3] |

| Molecular Weight | 478.45 g/mol | [1] |

| CAS Number | 647853-82-5 | [3] |

| Appearance | Colorless to light yellow crystalline solid | [3] |

| Solubility | Soluble in ethanol, ether; Insoluble in water | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage | 2-8°C or -20°C | [3][4] |

Spectroscopic and Structural Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6]

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in negative ion mode reveals a prominent ion at a mass-to-charge ratio (m/z) of 477, corresponding to the deprotonated molecule [M-H]⁻.[6]

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure. The following data were reported for a compound identified as this compound (referred to as compound 1) in the literature.

Table 2: ¹H and ¹³C NMR Spectral Data of this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Dihydrochalcone Moiety | ||

| 2 | 130.4 (CH) | 7.0 (dd, J = 2.3, 8.5) |

| 3 | 116.1 (CH) | 6.6 (dd, J = 2.5, 8.5) |

| 4 | 156.4 (C) | |

| 5 | 116.1 (CH) | 6.6 (dd, J = 2.5, 8.5) |

| 6 | 130.4 (CH) | 7.0 (dd, J = 2.3, 8.5) |

| 2' | 162.3 (C) | |

| 3' | 106.8 (CH) | 6.1 (d, J = 2.2) |

| 4' | 167.6 (C) | |

| 5' | 97.0 (CH) | 6.1 (d, J = 2.2) |

| 6' | 166.0 (C) | |

| α | 46.2 (CH₂) | 3.1 (2H, t, J = 7.8) |

| β | 30.8 (CH₂) | 2.8 (t, J = 7.8) |

| Glucosyl Moiety | ||

| 1'' | 102.0 (CH) | 5.0 (d, J = 7.3) |

| 2'' | 75.2 (CH) | 4.9 (t, J = 7.3) |

| 3'' | 78.4 (CH) | 3.4 (m) |

| 4'' | 71.1 (CH) | 3.4 (m) |

| 5'' | 78.5 (CH) | 3.4 (m) |

| 6'' | 64.5 (CH₂) | 3.7 (dd, J = 5.3, 12.0), 3.9 (dd, J = 2.3, 12.0) |

| Acetyl Moiety | ||

| CO | 172.5 (C) | |

| CH₃ | 21.1 (CH₃) | 2.0 (s) |

| Data extracted from a publication where this compound was denoted as compound 1.[6] |

Experimental Protocols

Isolation from Natural Sources

A general procedure for the isolation of this compound from the leaves of Lithocarpus pachyphyllus involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, diethyl ether followed by ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica gel.

-

Purification: Elution with a solvent gradient, such as a chloroform-methanol mixture, allows for the separation of different compounds. Fractions containing this compound are collected and may require further purification by techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated relative to a control.

This assay assesses the ability of the compound to inhibit the oxidation of lipids.

-

A rat liver homogenate is often used as a source of lipids.

-

Lipid peroxidation is induced using an agent like ferrous sulfate/ascorbate.

-

Different concentrations of this compound are added to the reaction mixture.

-

The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often through a reaction with thiobarbituric acid (TBA) that forms a colored product.

-

The absorbance of the resulting solution is measured spectrophotometrically.

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ / EC₅₀ (µM) | Source |

| Lipid Peroxidation Inhibition (IC₅₀) | 261 | |

| Superoxide Dismutase (SOD) Activity (EC₅₀) | 575 | |

| Glutathione Peroxidase (GSH-Px) Activity (EC₅₀) | 717 | |

| DPPH Radical Scavenging Activity (EC₅₀) | 519 |

Biological Activity and Signaling Pathways

Trilobatin and its derivatives have demonstrated noteworthy biological activities, particularly anti-inflammatory effects. The anti-inflammatory action is often mediated through the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Studies on the related compound, trilobatin, have shown that it can inhibit the LPS-induced inflammatory response by suppressing the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα and inhibiting the phosphorylation of the p65 subunit of NF-κB. This mechanism effectively blocks the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.

References

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Data of Trilobatin 2''-acetate

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, this technical guide provides an in-depth analysis of the spectroscopic data for Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside isolated from the leaves of Lithocarpus pachyphyllus. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.

This compound, a derivative of the naturally occurring sweetener trilobatin, has garnered interest for its potential biological activities. The precise characterization of its chemical structure is paramount for any further investigation into its pharmacological properties. This guide is intended to serve as a core reference for the spectroscopic fingerprint of this compound.

Spectroscopic Data Presentation

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR techniques, including COSY, HMQC, and HMBC, along with Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][2] The molecular formula has been determined as C₂₃H₂₆O₁₁.[3]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular weight and elemental composition of a compound.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | Negative | 477 | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule. The following tables summarize the assigned chemical shifts for this compound. The assignment is based on the analysis of its spectra and comparison with the closely related compound, trilobatin. The presence of an acetyl group at the 2''-position of the glucose moiety is confirmed by the characteristic signals at δн 1.87 (s, 3H) and δc 21.1 (q) and 172.0 (s).

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CD₃OD)

| Position | δн (ppm) | Multiplicity | J (Hz) |

| 2, 6 | 7.08 | d | 8.5 |

| 3, 5 | 6.72 | d | 8.5 |

| α | 3.25 | t | 7.7 |

| β | 2.89 | t | 7.7 |

| 3' | 6.18 | d | 2.2 |

| 5' | 6.05 | d | 2.2 |

| 1'' | 4.95 | d | 7.3 |

| 2'' | 4.90 | t | 8.5 |

| 3'' | 3.55 | m | |

| 4'' | 3.45 | m | |

| 5'' | 3.40 | m | |

| 6''a | 3.88 | dd | 12.0, 2.2 |

| 6''b | 3.70 | dd | 12.0, 5.5 |

| OAc | 1.87 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CD₃OD)

| Position | δc (ppm) | DEPT |

| 1 | 133.8 | C |

| 2, 6 | 129.5 | CH |

| 3, 5 | 116.2 | CH |

| 4 | 156.4 | C |

| α | 46.5 | CH₂ |

| β | 31.0 | CH₂ |

| C=O | 205.8 | C |

| 1' | 106.2 | C |

| 2', 6' | 165.5 | C |

| 3', 5' | 96.5, 94.2 | CH |

| 4' | 163.0 | C |

| 1'' | 101.5 | CH |

| 2'' | 74.5 | CH |

| 3'' | 78.0 | CH |

| 4'' | 71.5 | CH |

| 5'' | 77.8 | CH |

| 6'' | 62.5 | CH₂ |

| OAc (CH₃) | 21.1 | CH₃ |

| OAc (C=O) | 172.0 | C |

Experimental Protocols

The methodologies employed for the isolation and spectroscopic analysis of this compound are crucial for the reproducibility of the data.

Isolation of this compound

This compound was isolated from the leaves of Lithocarpus pachyphyllus. The dried and powdered leaves were extracted with methanol. The resulting extract was then subjected to a series of chromatographic separations, typically involving silica gel and Sephadex LH-20 column chromatography, to yield the pure compound.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals.

-

Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectra were obtained on a VG Auto Spec-3000 spectrometer in negative ion mode.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

References

Unveiling the Bioactive Potential of Trilobatin 2''-acetate: A Technical Overview for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the known biological activities of Trilobatin 2''-acetate, a naturally occurring dihydrochalcone glucoside. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.

This compound, a derivative of the sweet-tasting compound trilobatin, is found in the leaves of plants such as Lithocarpus pachyphyllus. While much of the research has focused on its parent compound, trilobatin, several studies have included this compound in comparative analyses, revealing its own distinct biological activities. This technical guide consolidates the existing scientific literature to provide a detailed understanding of its antioxidant, anti-inflammatory, and potential anti-diabetic properties.

Quantitative Data Summary

The following tables present a summary of the quantitative data available for the biological activities of this compound and its related compounds. This data is crucial for comparing its potency and efficacy in various experimental models.

Table 1: In Vitro Antioxidant Activities

| Compound | Assay | IC50 (µM) | EC50 (µM) | Source |

| This compound | Lipid Peroxidation Inhibition | 261 | - | [1][2][3] |

| Superoxide Dismutase (SOD) Activity | - | 575 | [1] | |

| Glutathione Peroxidase (GSH-Px) Activity | - | 717 | ||

| Phloridzin | Lipid Peroxidation Inhibition | 28 | - | [1][3] |

| Superoxide Dismutase (SOD) Activity | - | 167 | [1] | |

| Glutathione Peroxidase (GSH-Px) Activity | - | 347 | ||

| Trilobatin | Lipid Peroxidation Inhibition | 88 | - | [1][3] |

| Superoxide Dismutase (SOD) Activity | - | 128 | [1] | |

| Glutathione Peroxidase (GSH-Px) Activity | - | 129 |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Key Biological Activities and Signaling Pathways

This compound, primarily through studies on its parent compound trilobatin, has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and metabolism.

Antioxidant Activity

This compound has demonstrated the ability to counteract oxidative stress by inhibiting lipid peroxidation and enhancing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[1].

Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is a hallmark of many diseases. Trilobatin has been shown to exert anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it prevents the degradation of the inhibitor of NF-κB alpha (IκBα) and the subsequent phosphorylation of the p65 subunit of NF-κB[1][3][4]. This action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti-diabetic Potential through Metabolic Pathway Regulation

Trilobatin has shown promise in the management of hyperglycemia and insulin resistance, suggesting a potential therapeutic role in type 2 diabetes. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

IRS-AKT-GLUT4 Pathway: Trilobatin has been found to improve insulin sensitivity by enhancing the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Protein Kinase B (AKT). This activation promotes the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into cells[5].

References

- 1. CAS 4192-90-9 | Trilobatin [phytopurify.com]

- 2. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trilobatin ameliorates insulin resistance through IRS-AKT-GLUT4 signaling pathway in C2C12 myotubes and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Applications of Trilobatin 2''-acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Trilobatin 2''-acetate is a dihydrochalcone glucoside found in the leaves of Lithocarpus pachyphyllus.[1][2] While research specifically investigating the therapeutic potential of this acetylated derivative is in its nascent stages, the extensive body of evidence for its parent compound, trilobatin, provides a strong rationale for its further exploration. Trilobatin has demonstrated significant antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer properties.[3] This document summarizes the limited available data on this compound, extensively details the established mechanisms and therapeutic applications of trilobatin as a predictive framework, and provides relevant experimental methodologies to guide future research.

Introduction to this compound

This compound is a natural flavonoid, specifically a derivative of the dihydrochalcone trilobatin, which is itself a glucoside of phloretin.[4] It is structurally characterized by an acetate group at the 2'' position of its glucose moiety. While trilobatin is a well-studied compound with a multitude of documented biological activities, its 2''-acetate derivative remains largely unexplored.[3] The addition of the acetate group may alter the compound's polarity, solubility, and metabolic stability, potentially influencing its bioavailability and interaction with biological targets.

Initial studies suggest that this compound possesses antioxidant properties, though its activity appears to be less potent than its parent compound in certain in vitro assays.[5][6] An in silico study also highlighted its potential as a dual inhibitor of the SARS-CoV-2 spike protein and the ACE2 enzyme.[7] Given the broad therapeutic potential of trilobatin, it is hypothesized that the 2''-acetate derivative may share some of these activities, warranting rigorous investigation.

Available Data on this compound

The current body of scientific literature on this compound is limited. The primary experimental data comes from an in vitro study comparing its antioxidant capacity to trilobatin and phloridzin.

Data Presentation

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

| Compound | Inhibition of Lipid Peroxidation (IC50, µM) | Superoxide Dismutase (SOD) Activity (EC50, µM) | Glutathione Peroxidase (GSH-Px) Activity (EC50, µM) |

|---|---|---|---|

| This compound | 261 | 575 | 717 |

| Trilobatin | 88 | 128 | Not specified in this source, but generally potent |

| Phloridzin | 28 | 167 | Not specified in this source |

Source: Data compiled from multiple sources referencing the same primary study.[5][6][8]

Table 2: In Silico Docking of this compound Against SARS-CoV-2 Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Spike Protein | -8.8 |

| This compound | ACE2 Enzyme | -8.3 |

Source: In silico screening study.[7]

Predicted Therapeutic Applications Based on Trilobatin

The following sections detail the established therapeutic activities of the parent compound, trilobatin. These provide a roadmap for investigating the potential of this compound.

Anti-Diabetic and Metabolic Regulation

Trilobatin has been extensively studied for its anti-diabetic effects, which are attributed to multiple mechanisms, including the modulation of key signaling pathways involved in glucose homeostasis and oxidative stress.[9][10]

Mechanism of Action: Trilobatin exerts its anti-diabetic effects primarily through two interconnected pathways:

-

Nrf2/ARE Pathway Activation: Trilobatin mitigates oxidative stress, a key factor in the pathogenesis of type 2 diabetes, by activating the Nrf2/ARE signaling pathway.[10][11] It promotes the translocation of the transcription factor Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[11]

-

Insulin Signaling Pathway Regulation: Trilobatin improves insulin sensitivity by modulating the IRS-1/Akt/GSK-3β pathway. It decreases the inhibitory phosphorylation of IRS-1 at Ser307 and enhances the activating phosphorylation of Akt and GSK-3β at Ser9, ultimately leading to increased expression of glucose transporters like GLUT-2.[10][11] Some studies also suggest it acts as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[12]

Caption: Anti-diabetic mechanisms of Trilobatin via Nrf2/ARE and Insulin pathways.

Anti-Inflammatory Activity

Trilobatin has been shown to possess potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.[5][8]

Mechanism of Action: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated. Trilobatin intervenes by inhibiting the degradation of IκBα (inhibitor of NF-κB alpha). This action prevents the phosphorylation and subsequent translocation of the NF-κB p65 subunit into the nucleus. As a result, the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is significantly reduced.[5][8]

Caption: Trilobatin's inhibition of the NF-κB inflammatory pathway.

Neuroprotection

Trilobatin demonstrates significant neuroprotective effects against oxidative stress-induced neuronal cell death.[13] More recent studies have also implicated it in alleviating depressive-like behaviors.[14]

Mechanism of Action:

-

Mitochondrial ROS Homeostasis: Trilobatin protects neuronal cells by regulating mitochondrial reactive oxygen species (ROS) homeostasis. This is achieved through the activation of the AMPK/Nrf2/Sirt3 signaling pathway, which enhances the activity of antioxidant enzymes like SOD2 and GPX within the mitochondria.[13]

-

GPR158 Ligand Activity: Trilobatin has been identified as a ligand for the G-protein coupled receptor 158 (GPR158). By binding to this receptor, it alleviates depressive-like behaviors, a mechanism linked to the promotion of FUNDC1-mediated mitophagy.[14]

Table 3: Neuroprotective and Antiviral Activities of Trilobatin

| Activity | Cell Line / Model | Metric | Value / Result |

|---|---|---|---|

| Anticancer | Bel 7402, HepG2 cells | Cell Survival | Reduced at 100 µM |

| Neuroprotection | PC12 neuronal cells | Cell Death | Reduced H₂O₂-induced death |

| Antiviral | Various HIV-1 strains | Inhibition | IC50 = 2.91 - 27.11 µM |

Source: Data compiled from Cayman Chemical product information.[13]

Proposed Experimental Workflow and Protocols

Investigating this compound requires a systematic approach, progressing from initial in vitro screens to complex in vivo models.

Workflow Diagram

Caption: General experimental workflow for evaluating a natural compound.

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Seed cells in 24-well plates. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Quantify the relative mRNA expression of Tnf and Il6 using quantitative PCR (qPCR), normalizing to a housekeeping gene like Actb (β-actin).

-

Protein Extraction: Following cell treatment (as in Protocol 1, but with a shorter LPS stimulation time, e.g., 30-60 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, use a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-Keap1, anti-Lamin B1, anti-β-actin) overnight at 4°C.[11]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Conclusion and Future Directions

This compound is an understudied natural product with potential therapeutic value inferred from its parent compound, trilobatin. The limited available data suggests it has antioxidant activity, albeit potentially weaker than trilobatin.[5][6] The comprehensive evidence supporting trilobatin's efficacy in models of diabetes, inflammation, and neurodegeneration provides a compelling basis for the systematic evaluation of this compound.

Future research should focus on:

-

Direct Comparative Studies: Performing head-to-head comparisons of this compound and trilobatin in various biological assays to understand the impact of the 2''-acetate group.

-

Mechanistic Elucidation: Using the protocols outlined above to determine if this compound modulates the NF-κB, Nrf2, and insulin signaling pathways.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine if the acetate modification offers advantages in bioavailability.

-

In Vivo Validation: Testing the efficacy of this compound in established animal models of diseases where trilobatin has shown promise.

By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this novel dihydrochalcone derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trilobatin | C21H24O10 | CID 6451798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trilobatin | CAS:4192-90-9 | Chalcones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Trilobatin | CAS:4192-90-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. vietnamscience.vjst.vn [vietnamscience.vjst.vn]

- 8. CAS 4192-90-9 | Trilobatin [phytopurify.com]

- 9. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Trilobatin, a Natural Food Additive, Exerts Anti-Type 2 Diabetes Effect Mediated by Nrf2/ARE and IRS-1/GLUT2 Signaling Pathways [frontiersin.org]

- 12. Trilobatin, a Novel SGLT1/2 Inhibitor, Selectively Induces the Proliferation of Human Hepatoblastoma Cells [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Trilobatin, a Naturally Occurring GPR158 Ligand, Alleviates Depressive-like Behavior by Promoting Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Trilobatin 2''-acetate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Trilobatin 2''-acetate, a naturally occurring dihydrochalcone glucoside with significant potential in various research and development applications. This document outlines commercial sources, quality control methodologies, and key biological signaling pathways associated with this compound, offering a valuable resource for scientists in the pharmaceutical and biotechnology sectors.

Commercial Availability of High-Purity this compound

A number of reputable suppliers offer high-purity this compound, typically with a purity of 98% or greater, suitable for research and preclinical studies. The compound is generally supplied as a powder and requires storage at -20°C. Below is a comparative table of prominent commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| ChemFaces | This compound | 647853-82-5 | C23H26O11 | 478.5 g/mol | ≥98% | 5mg, 10mg, 20mg and more |

| Clementia Biotech | This compound | 647853-82-5 | C23H26O11 | 478.5 | ≥98% | 5mg |

| United States Biological | This compound | 647853-82-5 | C23H26O11 | 478.5 | ≥98% | 5mg |

| BOC Sciences | This compound | 647853-82-5 | C23H26O11 | Not Specified | >98% | Not Specified |

| Pharmaffiliates | This compound | 647853-82-5 | C23H26O11 | 478.46 | High Purity | Inquire for details |

| MedchemExpress | This compound | 647853-82-5 | C23H26O11 | 478.45 | Not Specified | Inquire for details |

| BLD Pharm | This compound | 647853-82-5 | C23H26O11 | 478.45 | Not Specified | Inquire for details |

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is critical for reproducible research outcomes. While specific protocols are proprietary to each supplier, the following sections detail representative methodologies for the quality control analysis of this compound based on scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of chemical compounds. A typical HPLC protocol for this compound would involve a reversed-phase column with a gradient elution.

Representative HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water with 0.1% formic acid

-

-

Gradient: A time-programmed gradient from a lower to a higher concentration of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by calculating the area of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed for complete structural assignment.[1]

Representative NMR Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning the position of the acetate group and the glycosidic linkage.

-

-

Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra are compared with established data for this compound to confirm its identity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of this compound and to provide further structural information through fragmentation analysis.

Representative MS Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Ionization Mode: ESI in either positive or negative ion mode.

-

Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which should correspond to the calculated molecular weight of this compound (478.45 g/mol ). Tandem MS (MS/MS) can be used to fragment the molecular ion and the resulting fragmentation pattern can be used to confirm the structure.

Biological Signaling Pathways

While research on this compound is ongoing, studies on the closely related compound, Trilobatin, have shed light on its potential mechanisms of action, particularly its anti-inflammatory and protective effects. It is plausible that this compound shares similar biological activities.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Trilobatin has been shown to exert anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by Trilobatin.

Protection Against Nephrotoxicity via MAPK Pathway Modulation

Trilobatin has also been demonstrated to protect against cisplatin-induced kidney damage by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis.

Caption: Modulation of the MAPK signaling pathway by Trilobatin.

Experimental and Supply Chain Workflow

The following diagrams illustrate a typical workflow from sourcing high-purity this compound to its application in research, as well as a standard quality control process.

Caption: Supplier-to-researcher workflow for this compound.

Caption: Quality control workflow for high-purity this compound.

References

Methodological & Application

Synthesis of Trilobatin 2''-acetate: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside with potential therapeutic applications, is of significant interest. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on chemoenzymatic methods. The synthesis is presented as a two-stage process: first, the synthesis of the precursor Trilobatin, followed by its regioselective acetylation to yield the final product.

I. Synthesis of Trilobatin

Trilobatin can be synthesized through two primary chemoenzymatic routes: one starting from the readily available flavonoid naringin, and another from phloretin.

Method 1: Synthesis from Naringin

This method involves a two-step process: the hydrogenation of naringin to naringin dihydrochalcone, followed by the enzymatic hydrolysis of the rhamnosyl group.

Experimental Protocol:

Step 1: Hydrogenation of Naringin

-

Dissolve naringin (1 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Acidify the filtrate with a suitable acid (e.g., 1M HCl) to precipitate the naringin dihydrochalcone.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Enzymatic Hydrolysis of Naringin Dihydrochalcone

-

Suspend the dried naringin dihydrochalcone in a neutral aqueous buffer solution (e.g., phosphate buffer, pH 7.0).

-

Add immobilized α-L-rhamnosidase to the suspension.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) with gentle agitation for 2-4 hours.[1]

-

Monitor the conversion to Trilobatin by HPLC.

-

After the reaction is complete, remove the immobilized enzyme by filtration for potential reuse.

-

The resulting aqueous solution containing Trilobatin can be purified by column chromatography or preparative HPLC.

Method 2: Synthesis from Phloretin

This method utilizes a glycosyltransferase enzyme to directly glycosylate phloretin at the 4'-O position to form Trilobatin.

Experimental Protocol:

-

Prepare a reaction mixture containing phloretin (1 equivalent), an excess of UDP-glucose (uridine diphosphate glucose) as the sugar donor, and a suitable buffer (e.g., Tris-HCl, pH 8.0).[2]

-

Add the purified phloretin glycosyltransferase 2 (PGT2) enzyme to the reaction mixture.[3][4]

-

Incubate the reaction at an optimal temperature (e.g., 30-40°C) for several hours.

-

Monitor the formation of Trilobatin using HPLC.

-

Once the reaction reaches completion, terminate it by adding a quenching agent (e.g., methanol or acid).

-

Purify the Trilobatin from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.

Table 1: Comparison of Trilobatin Synthesis Methods

| Feature | Synthesis from Naringin (Enzymatic Hydrolysis) | Synthesis from Phloretin (Enzymatic Glycosylation) |

| Starting Material | Naringin | Phloretin, UDP-Glucose |

| Key Enzyme | α-L-rhamnosidase | Phloretin Glycosyltransferase 2 (PGT2) |

| Overall Yield | High (~96%)[1] | Dependent on enzyme activity and conditions |

| Number of Steps | Two | One |

| Key Advantages | High overall yield, readily available starting material. | Direct, one-step synthesis. |

| Key Challenges | Two-step process, potential for side reactions in hydrogenation. | Requires purified enzyme and UDP-glucose. |

II. Synthesis of this compound from Trilobatin

The final step in the synthesis is the regioselective acetylation of the 2''-hydroxyl group of the glucose moiety of Trilobatin. An enzymatic approach is favored for its high selectivity.

Enzymatic Acetylation of Trilobatin

This protocol is based on the lipase-catalyzed acylation of similar flavonoid glucosides and offers a high degree of regioselectivity.

Experimental Protocol:

-

Dissolve Trilobatin (1 equivalent) in a suitable organic solvent (e.g., tert-butanol or acetone).

-

Add an acyl donor, such as vinyl acetate (in excess).

-

Add an immobilized lipase, for example, Lipase B from Candida antarctica (Novozym 435).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

-

Monitor the progress of the reaction for the formation of this compound using TLC or HPLC.

-

Upon completion, filter off the immobilized enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound by silica gel column chromatography or preparative HPLC.

Table 2: Key Parameters for the Enzymatic Acetylation of Trilobatin

| Parameter | Recommended Condition |

| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym 435) |

| Acyl Donor | Vinyl Acetate |

| Solvent | tert-Butanol or Acetone |

| Temperature | 40-60°C |

| Reaction Time | 24-72 hours (monitor for completion) |

| Purification | Silica Gel Column Chromatography or Preparative HPLC |

III. Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthesis workflows.

Caption: Chemoenzymatic synthesis of Trilobatin from Naringin.

Caption: Enzymatic synthesis of Trilobatin from Phloretin.

Caption: Enzymatic synthesis of this compound from Trilobatin.

IV. Concluding Remarks

The chemoenzymatic synthesis of this compound offers a promising alternative to extraction from natural sources, which often yields low quantities. The methods outlined provide a framework for the efficient and selective production of this valuable compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions to achieve the best possible yields and purity. The use of enzymatic catalysts not only enhances regioselectivity but also aligns with the principles of green chemistry, making these synthetic routes attractive for sustainable drug development.

References

Application Notes and Protocols for the Extraction and Purification of Trilobatin 2''-acetate from Lithocarpus pachyphyllus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside, from the leaves of Lithocarpus pachyphyllus. The methodology is based on established solvent extraction and multi-step column chromatography techniques.

Introduction

This compound is a naturally occurring sweet compound isolated from the leaves of Lithocarpus pachyphyllus.[1][2] As a dihydrochalcone glucoside, it holds potential for investigation in drug development and food science due to the various biological activities associated with this class of compounds. This document outlines the necessary steps for its isolation and purification, providing a foundation for further research and development.

Data Presentation

The following table summarizes the quantitative data derived from the described protocol, offering a clear overview of the expected yields at different stages of the purification process.

| Parameter | Value | Reference |

| Starting Material | ||

| Plant Material | Dried and powdered leaves of Lithocarpus pachyphyllus | [1] |

| Initial Mass | 4.0 kg | [1] |

| Extraction | ||

| Acetone Extract Yield | 250 g | [1] |

| Chromatographic Purification | ||

| Mass of Fraction C for further purification | 50 g | [1] |

| Final Yields | ||

| This compound (Compound 1) | 20 mg | [1] |

| Phlorizin (Compound 2) | 15 g | [1] |

| Trilobatin (Compound 3) | 10 g | [1] |

Experimental Protocols

The following protocols detail the methodology for the extraction and purification of this compound.

Plant Material Preparation and Extraction

This protocol describes the initial solvent extraction from the dried leaves of Lithocarpus pachyphyllus.

Materials:

-

Dried and powdered leaves of Lithocarpus pachyphyllus

-

Chloroform (CHCl₃)

-

Acetone (Me₂CO)

-

Large-scale extraction vessel

-

Rotary evaporator

Procedure:

-

Begin with 4 kg of dried and powdered leaves of Lithocarpus pachyphyllus.

-

Perform an initial extraction three times with Chloroform (CHCl₃) to remove nonpolar compounds. The solid plant material should be filtered and retained after each extraction.

-

Following the chloroform extraction, extract the solid residue three times with Acetone (Me₂CO).

-

Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude acetone extract (approximately 250 g).

Initial Purification by Silica Gel Column Chromatography

This protocol details the initial fractionation of the crude acetone extract.

Materials:

-

Crude acetone extract

-

Silica gel (for column chromatography)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Chromatography column

-

Fraction collector

Procedure:

-

Prepare a silica gel column. The size of the column should be appropriate for the amount of crude extract (250 g).

-

Dissolve the crude acetone extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a gradient of Chloroform-Methanol (CHCl₃-MeOH), starting from a ratio of 9:1 and gradually increasing the polarity to 100% Methanol (0:1).

-

Collect the eluate in fractions and monitor the separation using an appropriate method (e.g., Thin Layer Chromatography).

-

Combine the fractions based on their profile to obtain four main fractions (A-D). Fraction C, which contains this compound, should weigh approximately 50 g.

Secondary Purification of Fraction C

This multi-step protocol describes the further purification of Fraction C to isolate this compound.

3.1. Silica Gel Chromatography of Fraction C

Materials:

-

Fraction C from the initial purification

-

Silica gel

-

Chloroform (CHCl₃)

-

Acetone (Me₂CO)

-

Water (H₂O)

-

Chromatography column

Procedure:

-

Pack a new silica gel column appropriately sized for 50 g of Fraction C.

-

Load Fraction C onto the column.

-

Elute the column with a solvent system of Chloroform-Acetone-Water (CHCl₃-Me₂CO-H₂O) at a ratio of 4:1:0.1.

-

Collect and analyze the fractions to isolate the partially purified compound.

3.2. Sephadex LH-20 Chromatography

Materials:

-

Partially purified fraction from the previous step

-

Sephadex LH-20

-

Methanol (MeOH)

-

Chromatography column

Procedure:

-

Swell the Sephadex LH-20 gel in Methanol and pack the column.

-

Load the sample onto the column.

-

Elute the column with 100% Methanol.

-

Collect fractions and monitor for the presence of the target compound.

3.3. Reversed-Phase (RP-18) Chromatography

Materials:

-

Partially purified fraction from the Sephadex LH-20 step

-

RP-18 silica gel

-

Methanol (MeOH)

-

Water (H₂O)

-

Chromatography column

Procedure:

-

Pack an RP-18 column and equilibrate with the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a solvent system of Methanol-Water (MeOH-H₂O) at a ratio of 4:6.

-

Collect fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the final product (yield approximately 20 mg).

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Experimental workflow for this compound extraction and purification.

Caption: Logical relationship of the isolation process.

References

Application Notes and Protocols for Assessing the Bioactivity of Trilobatin 2''-acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of Trilobatin 2''-acetate, a sweet dihydrochalcone-glucoside isolated from the leaves of Lithocarpus pachyphyllus.[1][2] The primary focus of these assays is to assess its antioxidant properties, for which quantitative data is available. Additionally, a protocol for evaluating potential anti-inflammatory effects is included as a starting point for further investigation.

Bioactivity Profile of this compound

This compound has been investigated for its antioxidant activities. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and modulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3]

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the quantitative data on the antioxidant activity of this compound.

| In Vitro Assay | Endpoint | Result (µM) | Reference Compound(s) |

| Lipid Peroxidation Inhibition | IC₅₀ | 261 | VE (296), BHA (224) |

| Superoxide Dismutase (SOD) Activity | EC₅₀ | 575 | BHA (424) |

| Glutathione Peroxidase (GSH-Px) Activity | EC₅₀ | 717 | VE (262) |

| DPPH Radical Scavenging Activity | EC₅₀ | 519 | BHA (111) |

IC₅₀: The concentration of the substance that causes 50% inhibition. EC₅₀: The concentration of the substance that gives a half-maximal response. VE: Vitamin E, BHA: Butylated hydroxyanisole. Data sourced from in vitro studies on rat liver homogenate.[3]

Experimental Protocols

Antioxidant Activity Assays

The following protocols are adapted for the evaluation of this compound based on established methodologies.[3]

This assay measures the ability of this compound to inhibit lipid peroxidation in a biological sample, typically initiated by an oxidizing agent. The level of malondialdehyde (MDA), a product of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) method.[4][5][6]

Materials:

-

This compound

-

Rat liver homogenate (or other suitable lipid source)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

FeSO₄ (or another pro-oxidant)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to achieve a range of final concentrations for testing.

-

In a reaction tube, mix the rat liver homogenate with the phosphate buffer.

-

Add the different concentrations of this compound to the respective tubes. Include a vehicle control (solvent only) and a positive control (e.g., Vitamin E or BHA).

-

Initiate lipid peroxidation by adding FeSO₄ to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the addition of TBA reagent containing BHT.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the tubes and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value from the dose-response curve.

This assay determines the effect of this compound on the activity of SOD, a key enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals. A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals.[1][7][8]

Materials:

-

This compound

-

Rat liver homogenate (as a source of SOD)

-

Xanthine

-

Xanthine Oxidase

-

Cytochrome c (or another superoxide indicator like WST-1)

-

Phosphate buffer (pH 7.8)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution and serial dilutions of this compound.

-

Prepare the reaction mixture containing phosphate buffer, xanthine, and cytochrome c in a cuvette.

-

Add the rat liver homogenate to the reaction mixture.

-

Add the different concentrations of this compound to the respective cuvettes. Include a control without the test compound.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

The ability of this compound to enhance SOD activity will be reflected by a decreased rate of cytochrome c reduction.

-

Calculate the percentage increase in SOD activity for each concentration.

-

Determine the EC₅₀ value from the dose-response curve.

This assay measures the influence of this compound on the activity of GSH-Px, an enzyme that catalyzes the reduction of hydroperoxides by reduced glutathione (GSH). The activity is often measured by monitoring the consumption of GSH using Ellman's reagent (DTNB).[9][10][11]

Materials:

-

This compound

-

Rat liver homogenate (as a source of GSH-Px)

-

Reduced glutathione (GSH)

-

Hydrogen peroxide (H₂O₂) or another organic hydroperoxide

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution and serial dilutions of this compound.

-

In a reaction tube, combine the phosphate buffer, GSH, and rat liver homogenate.

-

Add the different concentrations of this compound to the respective tubes.

-

Initiate the enzymatic reaction by adding H₂O₂.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction and measure the remaining GSH by adding DTNB. DTNB reacts with GSH to form a yellow-colored product.

-

Measure the absorbance at 412 nm.

-

A higher GSH-Px activity will result in lower levels of remaining GSH and thus a lower absorbance.

-

Calculate the percentage increase in GSH-Px activity for each concentration and determine the EC₅₀ value.

This is a simple and widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical that changes color from purple to yellow upon reduction by an antioxidant.[3][12][13]

Materials:

-

This compound

-

DPPH solution in methanol or ethanol

-

Methanol or ethanol

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare serial dilutions of this compound.

-

Add a fixed volume of the DPPH solution to each dilution of the test compound.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

The scavenging activity is indicated by the decrease in absorbance.

-

Calculate the percentage of DPPH radical scavenging for each concentration.

-

Determine the EC₅₀ value from the dose-response curve.

Anti-Inflammatory Activity Assay (Proposed)

While specific data for this compound is not yet widely available, its potential anti-inflammatory effects can be investigated using a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells.[14][15][16] The protocol below outlines the measurement of nitric oxide (NO) production, a key inflammatory mediator.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

MTT or other cell viability assay reagents

-

ELISA kits for cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

-

Cell Viability Assay:

-

Perform an MTT assay on a parallel plate to ensure that the observed effects are not due to cytotoxicity of this compound.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (Optional):

-

Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO and cytokine production by this compound compared to the LPS-only treated control.

-

Determine the IC₅₀ values if a dose-dependent effect is observed.

-

Visualizations

Caption: General experimental workflow for in vitro bioactivity assessment.

Caption: Proposed antioxidant mechanism of this compound.

References

- 1. Enzymatic Assay of Superoxide Dismutase [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 5. scispace.com [scispace.com]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. doaj.org [doaj.org]

- 10. file.elabscience.com [file.elabscience.com]

- 11. researchgate.net [researchgate.net]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. e-jar.org [e-jar.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Culture Studies Using Trilobatin 2''-acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Trilobatin 2''-acetate in biological systems, focusing on its antioxidant properties. Due to the limited availability of published cell culture studies specifically on this compound, this document also includes detailed experimental protocols adapted from research on its parent compound, Trilobatin. These protocols can serve as a starting point for investigating the cellular effects of this compound, with the understanding that optimization will be required.

Introduction

This compound is a dihydrochalcone glucoside that has been studied for its antioxidant properties.[1][2] Like its parent compound, Trilobatin, it is of interest for its potential therapeutic applications. These notes provide quantitative data on its antioxidant activity and suggest protocols for evaluating its effects in cell culture.

Quantitative Data

The primary quantitative data available for this compound pertains to its antioxidant and radical scavenging activities, as determined in biochemical assays using rat liver homogenate.

Table 1: In Vitro Antioxidant and Radical Scavenging Activities of this compound [1][2]

| Assay | Parameter | Value (µM) |

| Lipid Peroxidation Inhibition | IC50 | 261 |

| Superoxide Dismutase (SOD) Activity | EC50 | 575 |

| Glutathione Peroxidase (GSH-Px) Activity | EC50 | 717 |

| DPPH Radical Scavenging Activity | EC50 | 519 |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values were determined in assays using rat liver homogenate.